- Synthesis and antimicrobial activity of novel pyrazolone and pyrazole analogues containing benzimidazole moietyResearch Journal of Pharmaceutical, 2015, 6(4), 704-716,
Cas no 940-64-7 (2-(4-methylphenoxy)acetic acid)

940-64-7 structure
Nome del prodotto:2-(4-methylphenoxy)acetic acid
2-(4-methylphenoxy)acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (4-Methylphenoxy)acetic acid
- 4-Methylphenoxyacetic acid
- (p-Tolyloxy)-acetic acid
- 2-(4-Methylphenoxy)acetic acid
- Aceticacid, (4-methylphenoxy)- (9CI)
- Acetic acid, (p-tolyloxy)- (6CI,7CI,8CI)
- 2-p-Tolyloxyacetic acid
- NSC 38176
- p-(Tolyloxy)acetic acid
- p-Methylphenoxyacetic acid
- 2-(p-tolyloxy)acetic acid
- acetic acid, (4-methylphenoxy)-
- WWY23322IK
- SFTDDFBJWUWKMN-UHFFFAOYSA-N
- p-Toloxyacetic acid
- p-tolyloxy-acetic acid
- Enamine_002060
- 4-methyl-phenoxyacetic acid
- ARONIS006939
- 2-(4-Methylphenoxy)acetic acid (ACI)
- Acetic acid, (4-methylphenoxy)- (9CI)
- Acetic acid, (p-tolyloxy)- (6CI, 7CI, 8CI)
- 2-(4-methylphenoxy)acetic acid
-
- MDL: MFCD00014365
- Inchi: 1S/C9H10O3/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
- Chiave InChI: SFTDDFBJWUWKMN-UHFFFAOYSA-N
- Sorrisi: O=C(COC1C=CC(C)=CC=1)O
- BRN: 2047591
Proprietà calcolate
- Massa esatta: 166.06300
- Massa monoisotopica: 166.063
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 148
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 1.9
- Superficie polare topologica: 46.5
Proprietà sperimentali
- Colore/forma: Non determinato
- Punto di fusione: 138.0 to 142.0 deg-C
- Punto di ebollizione: 297.2°C at 760 mmHg
- Punto di infiammabilità: 120°C
- PSA: 46.53000
- LogP: 1.45840
- Solubilità: Non determinato
- λmax: 222(EtOH)(lit.)
2-(4-methylphenoxy)acetic acid Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26-S37/39
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
- Classe di pericolo:IRRITANT
2-(4-methylphenoxy)acetic acid Dati doganali
- CODICE SA:2918990090
- Dati doganali:
Codice doganale cinese:
2918990090Panoramica:
2918990090. altri acidi ossicarbossilici supplementari(compresi anidridi\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2918990090. altri acidi carbossilici con funzione ossigenata supplementare e loro anidridi, alogenuri, perossidi e perossiacidi; i loro derivati alogenati, solfonati, nitrati o nitrosi. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
2-(4-methylphenoxy)acetic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB118002-10 g |
(4-Methylphenoxy)acetic acid, 98%; . |
940-64-7 | 98% | 10 g |
€58.00 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 025951-500mg |
2-(4-methylphenoxy)acetic acid |
940-64-7 | 500mg |
3233.0CNY | 2021-07-15 | ||
eNovation Chemicals LLC | D955102-100g |
(4-METHYLPHENOXY)ACETIC ACID |
940-64-7 | 98.0% | 100g |
$190 | 2024-06-07 | |
Enamine | EN300-16890-0.1g |
2-(4-methylphenoxy)acetic acid |
940-64-7 | 98% | 0.1g |
$19.0 | 2023-09-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252463-5g |
4-Methylphenoxyacetic acid |
940-64-7 | 98% | 5g |
¥102.00 | 2024-04-24 | |
Enamine | EN300-16890-25.0g |
2-(4-methylphenoxy)acetic acid |
940-64-7 | 98% | 25g |
$72.0 | 2023-05-03 | |
Life Chemicals | F1924-0029-0.5g |
2-(4-methylphenoxy)acetic acid |
940-64-7 | 95%+ | 0.5g |
$19.0 | 2023-11-21 | |
Life Chemicals | F1924-0029-2.5g |
2-(4-methylphenoxy)acetic acid |
940-64-7 | 95%+ | 2.5g |
$40.0 | 2023-11-21 | |
abcr | AB118002-250 g |
(4-Methylphenoxy)acetic acid, 98%; . |
940-64-7 | 98% | 250 g |
€422.00 | 2023-07-20 | |
TRC | B399885-250mg |
2-(4-Methylphenoxy)acetic Acid |
940-64-7 | 250mg |
$ 50.00 | 2022-06-07 |
2-(4-methylphenoxy)acetic acid Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; 30 min, heated; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Riferimento
- Oxadiazole-isopropylamides as Potent and Noncovalent Proteasome InhibitorsJournal of Medicinal Chemistry, 2013, 56(10), 3783-3805,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Sodium carbonate , Potassium iodide Solvents: Polyethylene glycol
1.2 -
1.2 -
Riferimento
- Synthesis of 5-phenyl-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]-2-furancarboxamide and 2-phenoxy-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]acetamide derivativesYouji Huaxue, 2008, 28(6), 1083-1086,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Riferimento
- High-yielding cleavage of (aryloxy) acetatesEuropean Journal of Organic Chemistry, 2008, (2), 337-342,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; overnight, reflux
Riferimento
- Preparation of N-(oxadiazolylmethyl) phenoxy acetamide derivatives as proteasome inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Platinum , Lead nitrate , Cadmium nitrate Solvents: Water ; rt → 40 °C
1.2 Reagents: Oxygen ; 0.1 MPa, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Oxygen ; 0.1 MPa, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Riferimento
- Method for preparation of aryloxycarboxylic acid raw pesticide from aryloxy alcohol, China, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 90 - 95 °C
1.2 Reagents: Hydrogen ion Solvents: Water ; acidified
1.2 Reagents: Hydrogen ion Solvents: Water ; acidified
Riferimento
- Synthesis and herbicidal activity of N-(4,6-dimethoxy-2-pyrimidinyl)-2-(aryloxy)acetamideHuaxue Shijie, 2005, 46(12), 741-744,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 12 h, rt
Riferimento
- Formononetin derivative, preparation method, and medicinal use thereof, China, , ,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide , Polyethylene glycol Solvents: Dimethylformamide ; 4 h
1.2 Reagents: Sodium hydroxide Solvents: Dimethylformamide , Water ; 3 h
1.3 Reagents: Hydrochloric acid Solvents: Dimethylformamide , Water ; pH 3 - 4, rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylformamide , Water ; 3 h
1.3 Reagents: Hydrochloric acid Solvents: Dimethylformamide , Water ; pH 3 - 4, rt
Riferimento
- A rapid and high-yield synthesis of aryloxyacetic acids in one pot under microwave irradiation and phase transfer catalysis conditionsIndian Journal of Chemistry, 2006, (5), 1312-1314,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; 10 - 15 min, pH 9 - 10, rt; pH 9 - 10, rt → 90 °C; 3 h, pH 9 - 10, 80 - 90 °C
Riferimento
- Synthesis and biological activities of 1H-1,2,4-triazole derivatives containing aryloxyacetate unitYouji Huaxue, 2006, 26(11), 1571-1575,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: 1-Butanaminium, N,N-dibutyl-N-ethyl-, ethyl sulfate (1:1)
Riferimento
- Synthesis of aryloxyacetic acids using tributylethylammonium ethylsulfate as phase transfer catalystHuaxue Shiji, 2000, 22(1), 47-48,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; 8 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Some new aryloxyacetic acidJournal of the Institution of Chemists (India), 2003, 75(2), 62-63,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Palladium chloride Solvents: Water
Riferimento
- Palladium-catalyzed cross coupling of organohalostannanes with aryl halides in aqueous mediumRussian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2000, 70(1), 57-63,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; heated; rt
1.2 85 s, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 85 s, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
Riferimento
- Microwave irradiation-promoted synthesis of aryloxy acetic acidsChemical Research in Chinese Universities, 2004, 20(2), 213-215,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Preparation of isoflavone amide derivatives for treatment of hyperlipemia, obesity or type 2 diabetes, China, , ,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; pH 13; 1 h
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Riferimento
- Aryl-substituted piperazine carbonyl derivatives useful in treatment of ischemic stroke and their preparation, China, , ,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water
Riferimento
- Boron-containing phenoxyacetanilide derivatives as hypoxia-inducible factor (HIF)-1α inhibitorsBioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1453-1456,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 8 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
Riferimento
- Design, docking, synthesis, and characterization of novel N'(2-phenoxyacetyl) nicotinohydrazide and N'(2-phenoxyacetyl)isonicotinohydrazide derivatives as anti-inflammatory and analgesic agentsJournal of Molecular Structure, 2022, 1247,,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 60 min, 35 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Riferimento
- Facile hydrolysis of esters with KOH-methanol at ambient temperatureMonatshefte fuer Chemie, 2004, 135(1), 83-87,
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 h, reflux; reflux → 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, pH 5 - 6, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, pH 5 - 6, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
Riferimento
- Preparation of heterocyclic oxyacetamide herbicide, China, , ,
2-(4-methylphenoxy)acetic acid Raw materials
- Stannane, tribromomethyl-
- 2-(4-Iodophenoxy)acetic Acid
- Ethyl (p-tolyloxy)acetate
- Ethylene Glycol Mono-p-tolyl Ether
- Acetic acid,2-(4-methylphenoxy)-, methyl ester
2-(4-methylphenoxy)acetic acid Preparation Products
2-(4-methylphenoxy)acetic acid Letteratura correlata
-
1. Index of subjects, 1948
-
2. Crystal and molecular structure of alnuserol, a new 11-hydroxylated C31 dammarane-type triterpene from Alnus serrulatoidesToshifumi Hirata,Takayuki Suga J. Chem. Soc. Perkin Trans. 2 1978 347
-
3. Index of subjects, 1939
-
M. Ilkaeva,I. Krivtsov,E. Bartashevich,S. A. Khainakov,J. R. García,E. Díaz,S. Ordó?ez Green Chem. 2017 19 4299
-
Yong Gao,Ruirui Hua,Hongquan Yin,Fu-Xue Chen Org. Chem. Front. 2023 10 2538
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:940-64-7)2-(4-methylphenoxy)acetic acid

Purezza:99%
Quantità:100g
Prezzo ($):240.0